TD1092 intermediate-1

Kinase inhibition TTK Off-target activity

Reproducing published PROTAC syntheses demands a stereochemically precise IAP-binding intermediate; minor structural deviations yield inactive diastereomers. This tert-butyl carbamate-protected compound, with defined (S,R) chirality and a 7-hydroxy handle, ensures regioselective coupling and correct linker attachment for TD1092 and analog construction. Key outcomes: exact stereochemistry for convergent PROTAC assembly; orthogonal Boc deprotection; reliable supply from qualified vendors.

Molecular Formula C35H48N4O6
Molecular Weight 620.8 g/mol
Cat. No. B12362758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTD1092 intermediate-1
Molecular FormulaC35H48N4O6
Molecular Weight620.8 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(C(=O)N1CC2=C(CC1C(=O)NC3CCCC4=CC=CC=C34)C=CC(=C2)O)C(C)(C)C)N(C)C(=O)OC(C)(C)C
InChIInChI=1S/C35H48N4O6/c1-21(38(8)33(44)45-35(5,6)7)30(41)37-29(34(2,3)4)32(43)39-20-24-18-25(40)17-16-23(24)19-28(39)31(42)36-27-15-11-13-22-12-9-10-14-26(22)27/h9-10,12,14,16-18,21,27-29,40H,11,13,15,19-20H2,1-8H3,(H,36,42)(H,37,41)/t21-,27+,28-,29+/m0/s1
InChIKeyCVUVTSQOXRCSHR-MHTDFPPDSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl IAP-Degrader Intermediate: Key PROTAC Precursor


The compound tert-Butyl ((S)-1-(((S)-1-((S)-7-hydroxy-3-(((R)-1,2,3,4-tetrahydronaphthalen-1-yl)carbamoyl)-3,4-dihydroisoquinolin-2(1H)-yl)-3,3-dimethyl-1-oxobutan-2-yl)amino)-1-oxopropan-2-yl)(methyl)carbamate (CAS 1584239-82-6) is a structurally complex, chiral intermediate that serves as the essential building block for the synthesis of TD1092, a heterobifunctional PROTAC degrader targeting inhibitor of apoptosis proteins (IAPs) . This molecule features a tetrahydroisoquinoline core linked to a tetrahydronaphthalene moiety, a tert-butyl carbamate protecting group, and multiple stereocenters—a combination that confers unique reactivity and selectivity in downstream coupling reactions [1]. Unlike simple in-class analogs, this intermediate is specifically engineered for use in the convergent synthesis of advanced IAP-targeting degraders, making it a critical reagent for medicinal chemistry programs focused on targeted protein degradation [2].

Synthetic Role PROTAC intermediate for IAP-targeted degraders
Stereochemistry Defined (S,S,S,R) configuration
Protecting Group tert-Butyl carbamate for orthogonal deprotection

Why Generic Analogs Cannot Replace This Intermediate


Substituting this specific tert-butyl carbamate intermediate with a structurally similar tetrahydroisoquinoline or tetrahydronaphthalene derivative will derail the intended synthetic pathway to TD1092 and its analogs. The molecule contains a precise stereochemical configuration (multiple chiral centers with defined S and R assignments) and a protected amine group that are essential for regioselective coupling and subsequent deprotection steps . Using a simpler, achiral, or differently protected analog will result in either a complete failure to form the correct PROTAC conjugate or the generation of an inactive diastereomer with altered binding affinity and degradation efficiency [1]. Furthermore, the presence of the 7-hydroxy group on the dihydroisoquinoline ring is a critical handle for linker attachment; analogs lacking this moiety cannot be incorporated into the TD1092 scaffold [2]. Therefore, for researchers aiming to reproduce published syntheses or develop novel IAP-targeting PROTACs based on this validated pharmacophore, only this specific, stereochemically pure intermediate will yield the intended product.

Stereochemical Mismatch
Incorrect chiral configuration may yield inactive diastereomers and alter target engagement.
Missing Linker Handle
Absence of the 7‑hydroxy group prevents regioselective linker conjugation required for PROTAC assembly.
Protecting Group Incompatibility
Different amine protection may disrupt orthogonal deprotection and compromise coupling efficiency.

tert-Butyl IAP-Degrader Intermediate: Comparative Evidence


Low TTK Kinase Inhibitory Activity

In a biochemical assay, this intermediate demonstrated an IC50 of 5.60 × 10³ nM (5.6 μM) against Dual specificity protein kinase TTK, indicating weak inhibitory activity [1]. In contrast, optimized TTK inhibitors such as compound 25 from a structure-guided optimization campaign exhibit IC50 values of 3.0 nM, representing a >1800-fold difference in potency [2]. This stark contrast underscores that while the intermediate possesses some basal kinase interaction, it is not a potent kinase inhibitor. Its primary value lies elsewhere—specifically as a synthetic precursor for IAP degraders, not as a direct kinase inhibitor.

TTK Inhibition
Reported
IC50 = 5.6 µM
Weak TTK inhibition confirms selectivity for PROTAC synthesis over off‑target kinase effects.
Compared to potent TTK inhibitor IC50 of 3.0 nM (>1800‑fold weaker).
Kinase inhibition TTK Off-target activity

TD1092 PROTAC: Superior Apoptosis vs. IAP Antagonists

While the intermediate itself is not a degrader, it is the essential precursor for TD1092, a pan-IAP degrader. In cellular assays, TD1092 has been shown to outperform traditional IAP antagonists in terms of cytotoxic effects and inhibition of the TNFα-induced NF-κB signaling pathway [1]. Specifically, TD1092 induces selective degradation of cIAP1/2 and XIAP, leading to enhanced apoptosis in cancer cells compared to small-molecule IAP antagonists that merely block protein-protein interactions . This functional superiority is directly attributable to the degrader's unique chemical structure, which is assembled using this specific intermediate.

TD1092 vs IAP Antagonists
Class-level inference
Enhanced apoptosis & NF‑κB inhibition
Reported cellular response improvement of TD1092 degrader over small‑molecule IAP antagonists.
Assessed in cancer cell assays; independent validation recommended.
PROTAC IAP degrader Cancer cell apoptosis

Essential Chiral Purity for PROTAC Assembly

This intermediate contains multiple defined stereocenters (S,S,S,R configuration) that are critical for the final three-dimensional conformation of the TD1092 PROTAC . Using a racemic mixture or a diastereomer with altered stereochemistry would lead to a heterogeneous product with significantly reduced binding affinity to the E3 ligase and target protein [1]. In contrast, many simpler tetrahydroisoquinoline building blocks are achiral or supplied as racemates, which are unsuitable for constructing stereochemically precise degraders. The absolute stereochemistry of this intermediate has been confirmed via X-ray crystallography of related compounds in the patent literature [2].

Chiral Configuration
Class-level inference
Single enantiomer (S,S,S,R)
Defined stereochemistry essential for homogeneous PROTAC assembly and target engagement.
Confirmed by X‑ray crystallography in patent literature.
Chiral synthesis PROTAC linker Stereochemistry

Applications of tert-Butyl IAP-Degrader Intermediate


TD1092 PROTAC Synthesis for Oncology

This intermediate is the direct precursor for the convergent synthesis of TD1092, a pan-IAP degrader that has demonstrated superior apoptosis induction in cancer cell lines compared to small-molecule IAP antagonists [1]. Researchers aiming to reproduce the published synthesis of TD1092 or to develop novel PROTACs based on this validated IAP-binding motif must use this specific intermediate to ensure correct stereochemistry and linker attachment .

TPD-Focused Medicinal Chemistry

For drug discovery programs exploring heterobifunctional degraders, this intermediate serves as a versatile building block for incorporating a high-affinity IAP ligand into PROTACs [1]. Its 7-hydroxy group provides a convenient handle for linker attachment via ester or ether bonds, while the tert-butyl carbamate protecting group allows for orthogonal deprotection strategies during multi-step synthesis .

IAP Signaling Pathway Studies

Researchers investigating the role of IAP proteins in apoptosis, NF-κB signaling, and cancer cell survival can use this intermediate to synthesize custom PROTAC probes [1]. The availability of a well-characterized, stereochemically pure intermediate enables the creation of tool compounds with defined degradation profiles, facilitating precise interrogation of IAP biology .

Reference Standard for PROTAC Intermediates

Due to its well-defined structure and established analytical data (e.g., molecular weight 620.78 g/mol, CAS 1584239-82-6), this compound can serve as a reference standard for HPLC, LC-MS, and NMR method development in synthetic chemistry laboratories engaged in PROTAC production [1].

Application
Selection Property
Validation Focus
TD1092 PROTAC synthesis for IAP degradation studies
Precursor with defined stereochemistry and linker handle
Reproduce published synthetic route and confirm degrader identity
Heterobifunctional degrader design
7‑Hydroxy group for regioselective linker conjugation
Orthogonal Boc deprotection and coupling efficiency
IAP pathway probe synthesis
Stereochemically pure IAP‑recruiting module
Degradation selectivity and NF‑κB pathway modulation
Analytical reference standard
Well‑characterized structure and purity
HPLC, LC‑MS, NMR method development

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